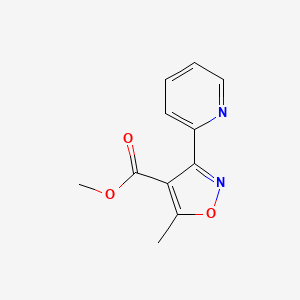

Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-5-3-4-6-12-8/h3-6H,1-2H3 |

InChI Key |

MVTACPPNTKMBCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate generally involves two key steps:

- Formation of the isoxazole ring through cyclocondensation reactions.

- Introduction of the 2-pyridyl substituent via cross-coupling or nucleophilic substitution reactions.

The isoxazole ring is typically constructed by cyclizing β-ketoester or β-diketone precursors with hydroxylamine, followed by functionalization at the 3-position with the 2-pyridyl group.

Cyclocondensation to Form Isoxazole Core

The initial step involves the formation of the 5-methylisoxazole-4-carboxylate scaffold. This can be achieved by reacting a β-ketoester with hydroxylamine hydrochloride under acidic or neutral conditions.

- React β-ketoester (such as ethyl acetoacetate) with hydroxylamine hydrochloride in ethanol or aqueous medium.

- Heat the reaction mixture under reflux for several hours.

- Isolate the isoxazole ester by extraction and purification.

This method yields the methyl or ethyl ester of 5-methylisoxazole-4-carboxylate, which serves as the key intermediate for further substitution.

Introduction of the 2-Pyridyl Group

The 3-position substitution with a 2-pyridyl moiety can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution, depending on the available functional groups.

- Start with a halogenated isoxazole ester (e.g., 3-bromo or 3-iodo derivative).

- Perform Suzuki coupling with 2-pyridylboronic acid in the presence of a palladium catalyst, base (such as potassium carbonate), and suitable solvent (e.g., dioxane/water).

- Reaction conditions: 80–100 °C for 6–24 hours under inert atmosphere.

- Purify the product by column chromatography or recrystallization.

Alternative Nitration and Functional Group Transformations

Nitration of 5-methylisoxazole-3-carboxylic acid derivatives has been reported as a step toward functionalization, which can be adapted for further substitution.

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 70% | Sulfuric acid, potassium nitrate, 50 °C, 4 h | 5-methylisoxazole-3-carboxylic acid (1.5 g, 12.04 mmol) dissolved in sulfuric acid and potassium nitrate mixture, warmed to 50 °C for 4 h, then neutralized and extracted with ethyl acetate. Product recrystallized from dichloromethane. |

| 51.6 g | Sodium nitrate, sulfuric acid, 50 °C, 16 h | Large scale nitration of 5-methylisoxazole-3-carboxylic acid in sulfuric acid with sodium nitrate, stirred at 50 °C for 16 h, followed by work-up and extraction to yield 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid. |

These nitrated intermediates can be further transformed into corresponding esters or substituted derivatives by reduction or coupling reactions.

Purification and Characterization

Purification Techniques

- Recrystallization: Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane mixtures are effective solvents for recrystallization due to moderate polarity of the compound.

- Column Chromatography: Silica gel chromatography using dichloromethane or dichloromethane/hexane mixtures is commonly employed for purification.

- Extraction: Organic solvents such as ethyl acetate are used for liquid-liquid extraction during work-up.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows methyl signals around δ 2.5–2.7 ppm for the methyl substituent on the isoxazole ring.

- ^13C NMR confirms the carbonyl carbon of the ester (~δ 160–170 ppm) and aromatic carbons of the pyridyl ring.

- Fourier-Transform Infrared Spectroscopy (FTIR):

- Characteristic ester carbonyl stretch near 1700 cm⁻¹.

- Isoxazole ring vibrations around 1600 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC):

- Used for purity analysis with reverse-phase C18 columns and UV detection at 254 nm.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Isoxazole ring formation | β-ketoester + hydroxylamine hydrochloride, reflux ethanol | 60–80 | Base for ester intermediate |

| Halogenation (if needed) | NBS or similar halogenating agent | 70–85 | For subsequent coupling |

| Suzuki coupling | 2-pyridylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80–100 °C | 65–90 | Introduces 2-pyridyl substituent |

| Nitration (alternative) | KNO3 or NaNO3, H2SO4, 50 °C, 4–16 h | 70 (small scale) / 51.6 (large scale) | Intermediate for further functionalization |

Research Outcomes and Notes

- The synthesis routes are well-established with moderate to high yields.

- The use of palladium-catalyzed cross-coupling allows for selective introduction of the pyridyl group.

- Purification methods ensure high purity suitable for biological testing.

- Characterization data confirm the structure and substitution pattern reliably.

- The compound exhibits good solubility and stability under typical laboratory conditions.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiOH·H₂O in THF/MeOH/H₂O (1:1:1) | 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylic acid | 85–92% | |

| H₂SO₄ (dilute), reflux | Same as above | 78% |

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by ester cleavage. Alkaline conditions generally provide higher yields due to milder reaction parameters .

Nucleophilic Substitution Reactions

The pyridine nitrogen and isoxazole ring participate in nucleophilic substitutions:

Pyridine Ring Functionalization

The 2-pyridyl group undergoes electrophilic aromatic substitution (EAS) at the meta positions due to electron-withdrawing effects of the nitrogen:

Isoxazole Ring Reactivity

The isoxazole’s electron-deficient nature allows substitutions at C5 (methyl position) under radical-initiated conditions :

textExample: Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate + NBS (N-bromosuccinimide), BPO (benzoyl peroxide) → Methyl 5-Bromomethyl-3-(2-pyridyl)isoxazole-4-carboxylate

Cycloaddition Reactions

The isoxazole ring participates in (3+2) cycloadditions, facilitated by transition-metal catalysts:

| Catalyst | Reaction Partner | Product | Application |

|---|---|---|---|

| Cu(I) | Alkynes | Pyrazole-fused derivatives | Bioactive scaffolds |

| Ru(II) | Nitriles | Imidazole hybrids | Anticancer studies |

These reactions proceed via coordination of the isoxazole’s nitrogen to the metal catalyst, enhancing electrophilicity at C4 and enabling regioselective bond formation.

Condensation and Amide Coupling

The hydrolyzed carboxylic acid derivative readily forms amides or esters:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide formation | HBTU, DIPEA, DMF, rt | Peptide-conjugated isoxazole derivatives | 60–75% |

| Esterification | MeOH, H₂SO₄ (cat.), reflux | Methyl ester analogs | 90% |

For example, coupling with amines under HBTU activation produces peptidomimetics with potential antimicrobial activity .

Reduction and Oxidation

-

Reduction : The pyridine ring is resistant to catalytic hydrogenation, but the isoxazole ring can be reduced under harsh conditions (e.g., H₂/Pd-C, 100 atm) to form β-enamine esters.

-

Oxidation : The methyl group at C5 oxidizes to a carboxylic acid using KMnO₄ under acidic conditions, though this is less common due to competing ring degradation.

Coordination Chemistry

The pyridine nitrogen acts as a ligand for transition metals, forming complexes with Cu(II), Ru(II), or Pd(II). These complexes are studied for catalytic applications (e.g., cross-coupling reactions) .

Key Mechanistic Insights

Scientific Research Applications

Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

- Substituents : Phenyl group at 3-position.

- Key Differences : Replacement of 2-pyridyl with phenyl eliminates the nitrogen atom, reducing polarity and hydrogen-bonding capacity. This may decrease solubility in polar solvents and alter binding interactions in biological systems.

- Structural Data : Single-crystal X-ray diffraction confirms planarity of the isoxazole core, similar to the target compound .

Methyl 5-methyl-3-(2-nitrophenyl)isoxazole-4-carboxylate (1b)

- Substituents : 2-Nitrophenyl group at 3-position.

- Key Differences : The nitro group is strongly electron-withdrawing, which may reduce the electron density of the isoxazole ring, affecting reactivity in nucleophilic or electrophilic reactions.

- Synthesis: Lower yield (46%) compared to non-nitro derivatives, likely due to steric and electronic challenges during cyclization .

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)

- Substituents : 5-Methylthiophen-2-yl group at 3-position.

- Key Differences: Thiophene introduces sulfur, increasing lipophilicity and altering π-π stacking interactions.

Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273)

- Substituents: Phenethylamino-benzoate linked to a methylisoxazole.

- Key Differences: Extended aromatic system and amino linker may enhance biological activity (e.g., receptor binding) compared to the simpler pyridyl-substituted target compound .

Physicochemical and Spectral Properties

Q & A

Q. What are the optimized synthetic routes for Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

- Oxime Formation : Reacting 2-pyridinecarbaldehyde with hydroxylamine to form the corresponding oxime (e.g., (E/Z)-thiophenecarbaldehyde oxime in ).

- Cyclization : Using ethyl 2-butenoate and oxidizing agents (e.g., Oxone®) to form the isoxazole ring via [3+2] cycloaddition ().

- Esterification : Methyl esterification of the carboxylic acid intermediate under acidic conditions. Purification involves flash chromatography (silica gel) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the pyridyl proton signals are downfield (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–O bond lengths ~1.36 Å in similar isoxazole derivatives, ).

- LC-MS : Validates molecular weight (e.g., ESI-MS m/z [M+H]+ ~263) and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the ester group ( ).

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as pyridyl groups may exhibit moderate toxicity .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- DFT Calculations : Use software like Gaussian to model HOMO/LUMO energies and electrostatic potential maps. For example, the electron-withdrawing pyridyl group lowers the LUMO, enhancing reactivity in nucleophilic substitutions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data for receptor structures .

Q. What strategies improve the compound’s bioactivity through structural modifications?

- SAR Studies : Replace the pyridyl group with thiophene () or phenyl rings to assess changes in antibacterial/antifungal activity.

- Derivatization : Convert the methyl ester to amides (e.g., using hydrazine) for enhanced solubility and target binding .

Q. How do reaction conditions influence regioselectivity during isoxazole ring formation?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization via dipole stabilization.

- Catalysis : Lewis acids like ZnCl₂ accelerate oxime activation, reducing side products (e.g., reports 40–60% yields without catalysts, which can be improved to >75% with optimized conditions) .

Q. What crystallographic refinements are needed for accurate structural analysis?

- SHELX Suite : Use SHELXL for least-squares refinement against high-resolution data (R-factor < 0.05). For twinned crystals, apply the TWIN/BASF commands in SHELXTL ( ).

- Hydrogen Bonding : Analyze O–H···N interactions (2.7–3.0 Å) to understand packing motifs .

Q. How can stability under physiological conditions be evaluated?

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC. The ester group is prone to hydrolysis at pH > 7 .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar esters, ).

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, 60°C, 4h | 85 | >90 | |

| Cyclization | Oxone®, KCl, H₂O/MeOH, 25°C, 12h | 65 | 95 | |

| Esterification | CH₃OH, H₂SO₄, reflux, 6h | 90 | 98 |

Q. Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.45 (s, 3H, CH₃), δ 8.30 (d, 1H, Py-H) | Methyl and pyridyl groups | |

| X-ray | Space group P2₁/c, Z = 4 | Monoclinic crystal system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.